N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H19F2N3O2S and its molecular weight is 379.43. The purity is usually 95%.
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Biological Activity
N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound with a complex structure that combines a difluorobenzyl moiety and a thiazolo-pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of kinases and its possible antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H16F2N4O2, with a molecular weight of 346.33 g/mol. The compound features a thiazolopyrimidine core, which is known for its presence in various kinase inhibitors. The structural characteristics that contribute to its biological activity include:
Feature | Description |
---|---|
Thiazolopyrimidine Core | Structural motif linked to kinase inhibition |
Difluorobenzyl Moiety | Enhances biological activity and stability |
Acetamide Group | Potentially involved in biological interactions |
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cellular necrosis pathways. This suggests that the compound could potentially mitigate cell death associated with various pathological conditions .
Antimicrobial Properties
The thiazolopyrimidine core has been associated with antimicrobial activity in several studies. Investigating whether this compound possesses antibacterial properties against bacteria and fungi could be a promising research avenue. The presence of functional groups like the difluorobenzyl and acetamide moieties may enhance its efficacy against microbial pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Modifications to the molecule's structure can significantly influence its pharmacological properties. For instance:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | May enhance potency against certain targets |
Alteration of the difluorobenzyl moiety | Could affect binding affinity to kinases |
Case Studies and Research Findings
- Anticancer Activity : Compounds with similar structures have shown cytotoxicity against various cancer cell lines. For instance, derivatives containing thiazole and pyrimidine rings have demonstrated significant antiproliferative effects .
- Antibacterial Activity : Studies on related compounds indicate potential effectiveness against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the need for further investigation into the antibacterial capabilities of this compound .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S/c1-10(2)15-7-17(25)23-11(9-26-18(23)22-15)6-16(24)21-8-12-13(19)4-3-5-14(12)20/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXYGFZFUXFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.